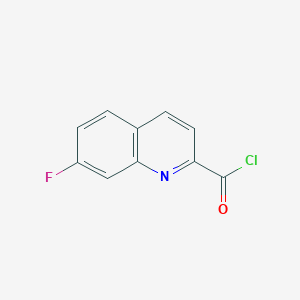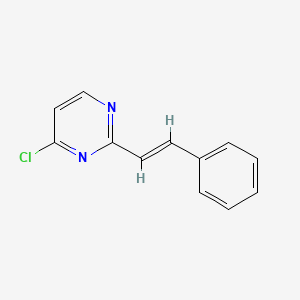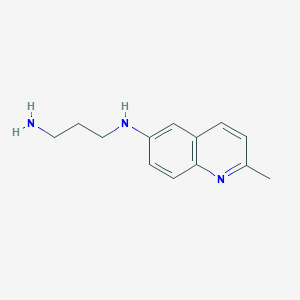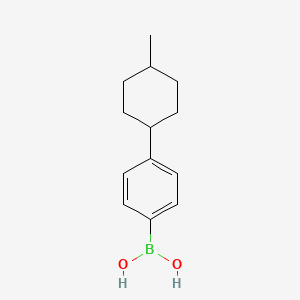
(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trans-4-methylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
化学反応の分析
Types of Reactions: (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Esterification: Reaction with diols or alcohols to form boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water).
Oxidation: Hydrogen peroxide or other peroxides.
Esterification: Diols or alcohols, often under mild acidic or basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Esterification: Boronic esters.
科学的研究の応用
(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst.
類似化合物との比較
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Comparison: (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid is unique due to the presence of the trans-4-methylcyclohexyl group, which can influence its reactivity and steric properties compared to simpler boronic acids like phenylboronic acid. This structural feature may provide advantages in specific synthetic applications, such as increased selectivity or stability in certain reactions.
特性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC名 |
[4-(4-methylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h6-11,15-16H,2-5H2,1H3 |
InChIキー |
GEONHMFXBFSIMD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


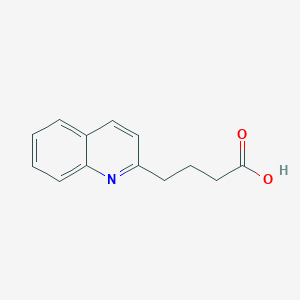
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

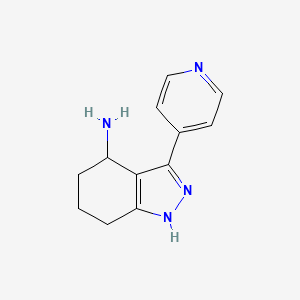

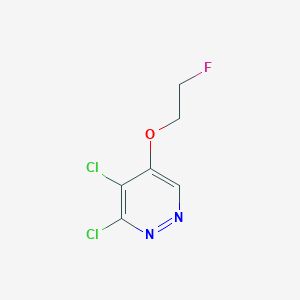
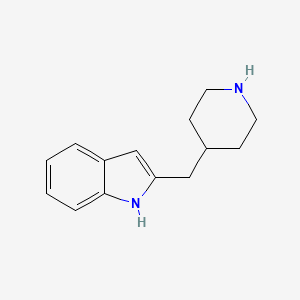
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

